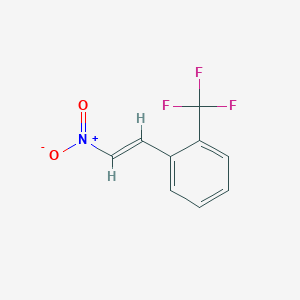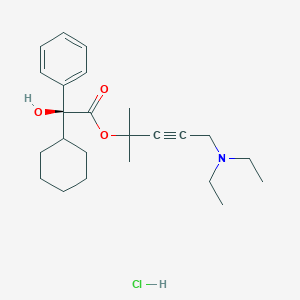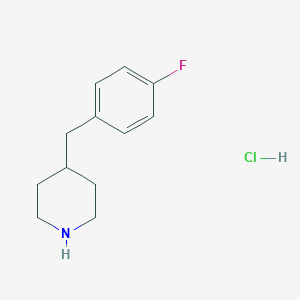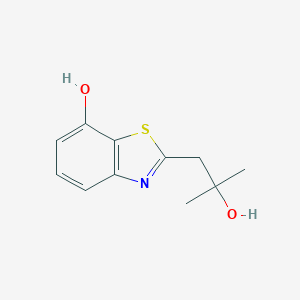![molecular formula C33H43NO5S B069619 3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid CAS No. 167684-63-1](/img/structure/B69619.png)
3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid, commonly known as DN-1417, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biomedical research. DN-1417 belongs to the class of thioether carboxylic acids and is known for its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DN-1417 involves the inhibition of the proteasome activity, which is responsible for the degradation of intracellular proteins. DN-1417 binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded and damaged proteins, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
DN-1417 has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, DN-1417 has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DN-1417 for lab experiments is its potent anticancer properties. It has also been shown to have a range of other biochemical and physiological effects, making it a versatile compound for research purposes. However, one of the limitations of DN-1417 is its toxicity, which requires careful handling and dosing.
Zukünftige Richtungen
There are several future directions for research on DN-1417. One potential direction is the development of novel drug delivery systems for DN-1417 to improve its efficacy and reduce toxicity. Another direction is the investigation of the potential applications of DN-1417 in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of DN-1417 and its potential interactions with other compounds.
In conclusion, DN-1417 is a promising compound with a range of potential applications in the field of medicine and biomedical research. Its unique biochemical and physiological effects make it a versatile compound for research purposes, and further studies are needed to fully understand its potential.
Synthesemethoden
The synthesis of DN-1417 involves the reaction between 3-bromo-1-naphthol and 2-dodecyloxy-5-methylphenyl isocyanate, followed by the reaction with thioglycolic acid. The final product is obtained through purification and isolation using column chromatography.
Wissenschaftliche Forschungsanwendungen
DN-1417 has been extensively studied for its potential applications in various fields of medicine and biomedical research. One of the primary applications of DN-1417 is in the treatment of cancer. Studies have shown that DN-1417 has potent anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
CAS-Nummer |
167684-63-1 |
|---|---|
Molekularformel |
C33H43NO5S |
Molekulargewicht |
565.8 g/mol |
IUPAC-Name |
3-[3-[(2-dodecoxy-5-methylphenyl)carbamoyl]-4-hydroxynaphthalen-1-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C33H43NO5S/c1-3-4-5-6-7-8-9-10-11-14-20-39-29-18-17-24(2)22-28(29)34-33(38)27-23-30(40-21-19-31(35)36)25-15-12-13-16-26(25)32(27)37/h12-13,15-18,22-23,37H,3-11,14,19-21H2,1-2H3,(H,34,38)(H,35,36) |
InChI-Schlüssel |
RUVRHAKNKKYSFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SCCC(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SCCC(=O)O)O |
Andere CAS-Nummern |
167684-63-1 |
Synonyme |
3-[3-(2-dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)


![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)


![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)






